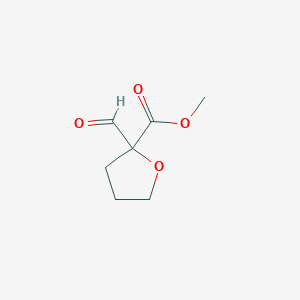

Methyl 2-formyloxolane-2-carboxylate

Description

Properties

IUPAC Name |

methyl 2-formyloxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(9)7(5-8)3-2-4-11-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCVAWLDPYRGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formyloxolane-2-carboxylate typically involves the reaction of 2-formyloxolane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyloxolane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-formyloxolane-2-carboxylic acid.

Reduction: 2-hydroxymethyloxolane-2-carboxylate.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-formyloxolane-2-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Michael Additions : It can act as a Michael acceptor due to the electrophilic nature of the carbonyl group.

- Cycloaddition Reactions : The compound can be used in Diels-Alder reactions to form complex cyclic structures.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized for the synthesis of biologically active compounds. Notable applications include:

- Antimicrobial Agents : Derivatives of this compound have shown potential as antimicrobial agents in preliminary studies.

- Anti-inflammatory Drugs : Research indicates that modifications of this compound can lead to novel anti-inflammatory drugs.

Agrochemical Applications

The compound has also found applications in agrochemistry, particularly in the development of pesticides and herbicides. Its derivatives are being investigated for:

- Selective Herbicides : Compounds derived from this compound exhibit selective herbicidal activity against certain weed species.

- Insect Repellents : Research has shown that certain formulations can be effective as insect repellents.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing a series of antimicrobial agents. The researchers reported that modifications at the oxolane ring significantly enhanced antibacterial activity against Gram-positive bacteria.

Case Study 2: Development of Selective Herbicides

In research conducted by agrochemical firms, derivatives of this compound were tested for their efficacy as herbicides. Field trials indicated a promising selectivity profile, allowing for effective weed control without harming crop yields.

Mechanism of Action

The mechanism of action of methyl 2-formyloxolane-2-carboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in oxidation reactions, the formyl group is targeted by oxidizing agents, leading to the formation of a carboxylic acid. In biological systems, esterases can hydrolyze the ester group, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares Methyl 2-formyloxolane-2-carboxylate with structurally or functionally related esters:

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | CCS (Ų) [M+H]+ | Structural Notes |

|---|---|---|---|---|---|

| This compound | C₇H₁₀O₄ | Ester, formyl, oxolane ring | 158.15 | 132.2 | Bicyclic ester with aldehyde moiety |

| Methyl palmitate | C₁₇H₃₄O₂ | Linear alkyl ester | 270.45 | N/A | Saturated fatty acid ester |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | Diterpene ester, fused rings | 316.48 | N/A | Tetracyclic diterpene backbone |

| Methyl shikimate | C₇H₁₀O₅ | Cyclohexene ester, hydroxyl groups | 174.15 | N/A | Derived from shikimic acid pathway |

Key Observations

Cyclic vs. Linear Esters

- Methyl palmitate () is a linear fatty acid methyl ester (FAME) with a 16-carbon chain. Its lack of cyclic structure results in lower polarity and higher hydrophobicity compared to this compound. The latter’s oxolane ring and formyl group enhance polarity, as reflected in its CCS value (132.2 Ų) .

Diterpene Esters

- Sandaracopimaric acid methyl ester and torulosic acid methyl ester () are diterpene-derived esters with fused ring systems. These compounds exhibit higher molecular weights (>300 g/mol) and greater structural complexity, likely leading to lower solubility in polar solvents compared to this compound .

Cyclic Esters with Bioactive Relevance

- Methyl shikimate () is a cyclic ester integral to the shikimate pathway in plants. While it shares a similar molecular weight (174.15 g/mol) with this compound, its hydroxyl and cyclohexene groups confer distinct reactivity, such as participation in aromatic amino acid biosynthesis .

Reactivity and Functional Groups

- The formyl group in this compound distinguishes it from most methyl esters in the evidence, which typically lack aldehydes. This group could enable reactions like nucleophilic addition or condensation, offering synthetic versatility absent in simpler esters like methyl palmitate .

Limitations in Comparative Analysis

- Lack of Empirical Data: No CCS, spectral (NMR/FTIR), or biological data are available for this compound in the provided evidence, restricting direct comparisons .

- Structural Uniqueness : The compound’s combination of an oxolane ring, ester, and formyl group makes it structurally distinct from diterpene esters, FAMEs, and shikimate derivatives.

Biological Activity

Methyl 2-formyloxolane-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₈O₃

- Molecular Weight : 144.14 g/mol

- CAS Number : 4538-50-5

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Effects : Demonstrated effectiveness against various pathogens, including bacteria and viruses.

- Anti-inflammatory Properties : Inhibition of inflammatory pathways, potentially useful in treating inflammatory diseases.

- Cell Cycle Regulation : Influence on cell cycle progression, indicating potential applications in cancer therapy.

- Neuroprotective Effects : Potential benefits in neurodegenerative diseases through modulation of neuronal signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key metabolic enzymes, affecting cellular metabolism and proliferation.

- Modulation of Signaling Pathways : Involvement in pathways such as MAPK/ERK and JAK/STAT, which are crucial for cellular responses to growth factors and cytokines.

- Interaction with Ion Channels : Potential effects on membrane transporters and ion channels, influencing cellular excitability and signaling.

Data Table on Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Case Study 3: Neuroprotective Potential

Research highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. This was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels.

Q & A

Q. How can researchers confirm the molecular structure and stereochemistry of Methyl 2-formyloxolane-2-carboxylate?

- Methodological Answer : To confirm the structure, employ X-ray crystallography using programs like SHELXL for refinement, which is widely recognized for small-molecule analysis . Pair this with NMR spectroscopy (e.g., , , and 2D techniques like COSY/HSQC) to identify functional groups and connectivity. Mass spectrometry (MS) validates molecular weight. For stereochemical assignments, compare experimental NMR coupling constants or NOE data with computational predictions (e.g., DFT-optimized geometries). Additionally, apply Cremer-Pople puckering parameters to analyze the oxolane ring conformation from crystallographic data .

Q. What experimental methodologies are recommended for synthesizing this compound with high purity?

- Methodological Answer : Optimize synthesis via esterification or ring-closing metathesis under controlled conditions (e.g., inert atmosphere, catalytic acid/base). Monitor reaction progress using TLC or in-situ IR. Purify via column chromatography (silica gel, gradient elution) or recrystallization. Characterize intermediates and final products using NMR and MS. Ensure safety by handling reactive formyl groups in fume hoods with appropriate PPE, referencing hazard protocols for similar esters . Document all steps rigorously, including solvent ratios and temperature profiles, as per standardized reporting guidelines .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s conformation?

- Methodological Answer : Discrepancies often arise from solvent effects, improper DFT functional selection, or incomplete basis sets. Re-optimize computational models using implicit/explicit solvent simulations (e.g., PCM or MD trajectories). Validate with variable-temperature NMR to probe dynamic conformational equilibria. Cross-reference with high-resolution X-ray data to resolve ambiguities in bond lengths/angles . For statistical rigor, perform Bayesian analysis to quantify uncertainty between computational and experimental datasets.

Q. What advanced techniques are used to analyze the puckering dynamics of the oxolane ring in this compound?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring distortions from crystallographic or NMR-derived geometries . Use molecular dynamics (MD) simulations to study puckering flexibility under thermal conditions. For experimental validation, employ dynamic NMR to detect pseudorotation barriers or synchrotron-based X-ray diffraction to capture transient conformers. Tabulate puckering amplitudes () and phase angles () as shown below:

| Conformer | (Å) | (°) |

|---|---|---|

| Chair | 0.45 | 0 |

| Twist | 0.52 | 36 |

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Provide detailed synthetic protocols (e.g., exact stoichiometry, catalyst loading) in supplementary materials .

- Share raw crystallographic data (e.g., .cif files) via repositories like the Cambridge Structural Database.

- Use standardized NMR acquisition parameters (e.g., 500 MHz, CDCl as solvent) and report chemical shifts to two decimal places.

- Cross-validate purity via HPLC-UV/HRMS and elemental analysis.

Safety and Compliance

Q. What are the best practices for handling and disposing of this compound in a research laboratory?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in fume hoods to avoid inhalation of vapors. Store in airtight containers away from oxidizers.

- Waste disposal : Segregate organic waste in labeled, halogen-resistant containers. Neutralize acidic/basic byproducts before disposal. Collaborate with licensed waste management services, adhering to protocols for ester derivatives .

- Emergency response : For spills, absorb with inert material (e.g., vermiculite) and evacuate the area. Consult safety data sheets (SDS) for first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.